molecular formula C16H16ClNOS B2745331 2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide CAS No. 2034567-39-8

2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Cat. No.: B2745331
CAS No.: 2034567-39-8
M. Wt: 305.82
InChI Key: JXRUMBNNULNSKU-UHFFFAOYSA-N
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Description

2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a chloro group and a cyclopentyl ring attached to a thiophene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different thiophene derivatives .

Scientific Research Applications

2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and thiophene groups makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Biological Activity

2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzamide moiety with a chlorine substituent at the second position and a cyclopentyl group attached to the nitrogen atom. Additionally, it features a thiophene ring, which contributes to its biological activity. The structural formula can be represented as follows:

C13H14ClN1S1\text{C}_{13}\text{H}_{14}\text{ClN}_{1}\text{S}_{1}

This composition suggests potential interactions with various biological targets, particularly in inflammatory and cancer pathways.

The primary mechanism of action for this compound involves the inhibition of UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase , an enzyme critical for bacterial cell wall synthesis. This inhibition disrupts peptidoglycan biosynthesis, leading to weakened bacterial cell walls and subsequent cell death.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, preliminary studies suggest that this compound may effectively target bacterial strains associated with infections, particularly those resistant to conventional antibiotics .

Anti-inflammatory Properties

The structural motifs present in this compound suggest potential anti-inflammatory effects. Compounds with similar structures have been reported to modulate the P2X7 receptor, which plays a role in inflammation and pain signaling pathways. This modulation could lead to therapeutic benefits in treating inflammatory conditions.

Anticancer Activity

In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, benzamide derivatives have demonstrated activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8), with IC50 values indicating significant antiproliferative effects . The specific IC50 values for this compound are yet to be determined but are expected to align with these findings based on structural similarities.

Case Studies

Several studies have evaluated the biological activity of structurally related compounds:

  • Study on Anticancer Activity : A series of benzamide derivatives were tested against multiple cancer cell lines, revealing that modifications in the thiophene and cyclopentyl groups significantly influenced their cytotoxicity profiles. The most potent compounds showed IC50 values in the low micromolar range against MCF-7 cells .
  • Anti-inflammatory Research : Another study focused on the modulation of inflammatory pathways by benzamide derivatives, highlighting their potential as therapeutic agents in conditions like rheumatoid arthritis and chronic pain syndromes.
  • Antimicrobial Evaluation : Preliminary investigations into the antimicrobial properties of related compounds indicated effectiveness against antibiotic-resistant strains of bacteria, suggesting a promising avenue for further development.

Properties

IUPAC Name

2-chloro-N-(1-thiophen-2-ylcyclopentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-13-7-2-1-6-12(13)15(19)18-16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRUMBNNULNSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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